Mrk-409

Description

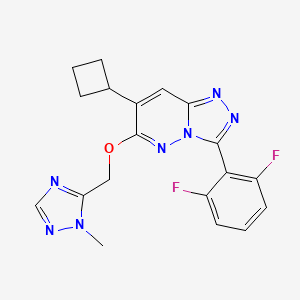

GABA-A Receptor Agonists; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIFCXRIFSYPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016659 | |

| Record name | MRK 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233275-76-8 | |

| Record name | MRK-409 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRK-409 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MRK 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRK-409 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MRK-409: A Deep Dive into its Mechanism of Action as a GABAA Receptor Subtype-Selective Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRK-409 (also known as MK-0343) is a non-benzodiazepine, subtype-selective partial agonist of the γ-aminobutyric acid type A (GABAA) receptor. Developed with the intention of creating a non-sedating anxiolytic, MRK-409 demonstrated a promising preclinical profile, characterized by high-affinity binding to various GABAA receptor subtypes and a functional preference for the α3 subunit. This selectivity was hypothesized to mediate anxiolysis without the sedative effects associated with non-selective benzodiazepines that strongly modulate the α1 subunit. However, clinical trials revealed unexpected sedative effects in humans at doses well below those predicted to be therapeutic, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the mechanism of action of MRK-409, detailing its binding kinetics, functional efficacy, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

MRK-409 exerts its effects by acting as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1] This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This inhibitory action is the foundation of its anxiolytic and sedative properties.

Subtype-Selective Binding and Efficacy

MRK-409 exhibits high affinity for multiple GABAA receptor subtypes containing α1, α2, α3, and α5 subunits.[2][3] Despite comparable binding affinities across these subtypes, its functional efficacy as a partial agonist is notably greater at the α3 subunit compared to the α1 subunit.[2][3] This profile was intentionally designed to separate the desired anxiolytic effects, thought to be mediated by α2 and α3 subunits, from the sedative effects, primarily attributed to α1 subunit modulation.[4]

Quantitative Pharmacodynamics

The interaction of MRK-409 with GABAA receptors has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities of MRK-409 for Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 0.21 - 0.40[2][3] |

| α2β3γ2 | 0.21 - 0.40[2][3] |

| α3β3γ2 | 0.21 - 0.40[2][3] |

| α5β3γ2 | 0.21 - 0.40[2][3] |

Table 2: In Vitro Functional Efficacy of MRK-409 at Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Efficacy Relative to Chlordiazepoxide |

| α1β3γ2 | 0.18[2][3] |

| α3β3γ2 | 0.45[2][3] |

Table 3: In Vivo Pharmacokinetics and Receptor Occupancy of MRK-409 in Rats

| Parameter | Value |

| Occ50 (in vivo [3H]flumazenil binding) | 2.2 mg/kg p.o.[2][3] |

| Plasma EC50 for Occupancy | 115 ng/mL[2][3] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of the GABAA receptor and the general workflows of key experiments used to characterize MRK-409.

Caption: GABAA receptor signaling pathway modulated by MRK-409.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Detailed Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

This protocol outlines the determination of MRK-409's binding affinity (Ki) for different GABAA receptor subtypes using a competitive radioligand binding assay with [3H]flumazenil.

-

Materials:

-

Cell membranes from HEK293 or L(tk-) cells stably expressing specific human GABAA receptor subtypes (αxβ3γ2).

-

[3H]flumazenil (radioligand).

-

MRK-409 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]flumazenil (typically at or below its Kd), and varying concentrations of MRK-409.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of MRK-409 that inhibits 50% of the specific binding of [3H]flumazenil (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Efficacy

This protocol details the measurement of MRK-409's functional efficacy at different GABAA receptor subtypes expressed in Xenopus oocytes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human GABAA receptor subunits (αx, β3, γ2).

-

GABA.

-

MRK-409.

-

Oocyte Ringer's solution (OR2).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

-

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

TEVC Recording: Place an oocyte in a recording chamber continuously perfused with OR2. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential of -60 to -70 mV.

-

GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20) to establish a baseline response.

-

Drug Application: Co-apply the same EC20 concentration of GABA with varying concentrations of MRK-409.

-

Data Recording and Analysis: Record the potentiation of the GABA-evoked chloride current by MRK-409. Plot the potentiation as a function of MRK-409 concentration to generate a dose-response curve. Determine the maximal efficacy of MRK-409 and express it as a percentage of the potentiation induced by a full agonist like chlordiazepoxide.

-

In Vivo [3H]flumazenil Binding for Receptor Occupancy

This protocol describes the determination of GABAA receptor occupancy by MRK-409 in the rat brain.

-

Materials:

-

Sprague-Dawley rats.

-

MRK-409.

-

[3H]flumazenil.

-

Saline or appropriate vehicle.

-

Brain tissue homogenizer.

-

Centrifuge.

-

Scintillation counter.

-

-

Procedure:

-

Drug Administration: Administer various doses of MRK-409 (p.o.) or vehicle to different groups of rats.

-

Radioligand Injection: At a specified time after drug administration (e.g., 1 hour), inject a tracer dose of [3H]flumazenil intravenously.

-

Tissue Collection: A few minutes after the radioligand injection, euthanize the animals and rapidly dissect the brains.

-

Tissue Processing: Homogenize specific brain regions (e.g., cortex, hippocampus) and determine the amount of radioactivity in the tissue by liquid scintillation counting.

-

Data Analysis: Calculate the specific binding of [3H]flumazenil in the vehicle-treated group and the displacement of this binding in the MRK-409-treated groups. The percentage of displacement represents the receptor occupancy. Determine the dose of MRK-409 that produces 50% receptor occupancy (Occ50).

-

Preclinical versus Clinical Outcomes: A Disconnect

In preclinical rodent and primate models, MRK-409 displayed a clear anxiolytic-like profile at receptor occupancies of approximately 35-65%.[2] Overt sedation was only observed at very high occupancy levels (>90%).[2] However, in human clinical trials, pronounced sedation was observed at a 2 mg dose, which corresponded to a maximal plasma concentration of 28 ng/mL.[3] This plasma level was significantly lower than the rodent plasma EC50 for 50% receptor occupancy (115 ng/mL).[3] Positron Emission Tomography (PET) studies in humans confirmed that a 1 mg dose of MRK-409 resulted in receptor occupancy below the limit of detection (<10%).[3] This stark discrepancy between the non-sedating anxiolytic profile in preclinical species and the sedative effects at low receptor occupancy in humans led to the termination of MRK-409's development.[3] The reasons for this species-specific difference in sedative potential are not fully understood but highlight the challenges in translating preclinical findings for GABAA receptor modulators to the clinic.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-electrode voltage-clamp technique [bio-protocol.org]

- 3. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

MK-0343 GABAA receptor binding profile

An In-Depth Technical Guide to the GABA-A Receptor Binding Profile of MK-0343

Introduction

MK-0343, also known as MRK-409, is a subtype-selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It was developed as a potential non-sedating anxiolytic, designed to exhibit reduced efficacy at the α1 subtype of the GABA-A receptor while having significant efficacy at the α2 and α3 subtypes.[4][5] The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for therapeutic agents like benzodiazepines.[6] MK-0343 binds to the benzodiazepine site on the receptor.[2][3] This document provides a detailed overview of the binding affinity, efficacy, and in vivo receptor occupancy of MK-0343, along with the experimental protocols used for these determinations.

Quantitative Data Summary

The binding and efficacy profile of MK-0343 has been characterized across various recombinant human GABA-A receptor subtypes. The data reveals high-affinity binding to several alpha subunits with a distinct efficacy profile.

Table 1: Binding Affinity of MK-0343 at Human GABA-A Receptor Subtypes

| Receptor Subtype (α) | Binding Affinity (Ki, nM) |

|---|---|

| α1 | 0.22[3] |

| α2 | 0.40[3] |

| α3 | 0.21[3] |

| α5 | 0.23[3] |

Note: The overall reported affinity range is 0.21-0.40 nM across α1, α2, α3, and α5 subunits.[1][2]

Table 2: Partial Agonist Efficacy of MK-0343

| Receptor Subtype (α) | Efficacy (Relative to Chlordiazepoxide) |

|---|---|

| α1 | 0.18[1][2] |

Note: Efficacy is expressed as a fraction of the response elicited by the full agonist chlordiazepoxide.

Table 3: In Vivo Receptor Occupancy in Rats

| Parameter | Value | Method |

|---|---|---|

| Occ50 (p.o.) | 2.2 mg/kg[1][2][7] | [3H]flumazenil binding assay |

| Plasma EC50 | 115 ng/mL[1][2][7] | [3H]flumazenil binding assay |

Experimental Protocols

The following sections detail the methodologies employed to characterize the interaction of MK-0343 with GABA-A receptors.

1. Radioligand Binding Assays for Affinity (Ki) Determination

These assays were conducted to determine the binding affinity of MK-0343 for different GABA-A receptor subtypes. The general protocol involves using cell membranes from fibroblast cell lines (e.g., L(tk-)) stably expressing specific combinations of recombinant human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[8]

-

Membrane Preparation: Stably transfected cells are cultured, harvested, and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Binding Incubation: Cell membranes are incubated with a specific radioligand, such as [3H]flumazenil or [3H]Ro 15-1788, at a concentration near its Kd value.[8] A range of concentrations of the unlabeled competitor drug (MK-0343) is added to the incubation mixture.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM flunitrazepam) to define non-specific binding.[8]

-

Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioactivity. The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of MK-0343 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Electrophysiology for Efficacy Determination

Whole-cell patch-clamp electrophysiology is used to measure the functional activity (efficacy) of MK-0343 at specific GABA-A receptor subtypes expressed in a suitable cell line, such as L(tk-) cells.[8]

-

Cell Preparation: Cells expressing the desired GABA-A receptor subunit combination are plated onto coverslips for recording.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration). The cell is voltage-clamped at a specific holding potential.

-

Drug Application: A low concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline current. Then, GABA is co-applied with various concentrations of MK-0343. The potentiation of the GABA-elicited current by MK-0343 is measured.

-

Data Analysis: The increase in current amplitude in the presence of MK-0343 compared to the baseline GABA current indicates positive allosteric modulation. The efficacy of MK-0343 is determined by comparing its maximal effect to that of a full agonist, such as chlordiazepoxide or diazepam. The result is expressed as a fraction of the maximal response produced by the full agonist.[1][2]

Visualizations

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor activation pathway showing ligand binding and downstream effects.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via a competitive radioligand assay.

References

- 1. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MK 0343 | CAS 233275-76-8 | MK0343 | Tocris Bioscience [tocris.com]

- 4. Pharmacodynamic and pharmacokinetic effects of MK-0343, a GABA(A) alpha2,3 subtype selective agonist, compared to lorazepam and placebo in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Mrk-409: A Technical Guide to a Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mrk-409 (also known as MK-0343) is a triazolopyridazine derivative that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed with the aim of producing a non-sedating anxiolytic, Mrk-409 exhibits selectivity for α2 and α3 subunits over the α1 subunit, which is primarily associated with sedation.[1][2] Preclinical studies in rodent and primate models demonstrated a promising anxiolytic-like profile with a wide margin for sedation.[2][3] However, clinical trials in humans revealed sedative effects at unexpectedly low doses and receptor occupancy levels, leading to the discontinuation of its development.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Mrk-409, including detailed experimental methodologies and a discussion of its mechanism of action.

Chemical Structure and Properties

Mrk-409 is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

Table 1: Chemical Identification of Mrk-409

| Identifier | Value |

| IUPAC Name | 7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1][3][4]triazolo[4,3-b]pyridazine |

| SMILES | CN1C(=NC=N1)COC2=C(C=C3N2N=NC3=C(C4=C(C=CC=C4F)F)C5CCC5)C |

| InChI | InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 |

| Molecular Formula | C19H17F2N7O |

| Molar Mass | 397.39 g/mol |

| CAS Number | 233275-76-8 |

Table 2: Physicochemical Properties of Mrk-409

| Property | Value |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Data not publicly available, though it was formulated in 0.5% methyl cellulose for oral administration in preclinical studies.[1] |

Pharmacodynamics

Mrk-409 acts as a positive allosteric modulator of the GABA-A receptor by binding to the benzodiazepine site.[4][5] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in chloride ion influx and hyperpolarization of the neuron.[5]

Table 3: Pharmacodynamic Properties of Mrk-409

| Parameter | Value | Species |

| Binding Affinity (Ki) | ||

| α1β3γ2 | 0.21-0.40 nM[3] | Human recombinant |

| α2β3γ2 | 0.21-0.40 nM[3] | Human recombinant |

| α3β3γ2 | 0.21-0.40 nM[3] | Human recombinant |

| α5β3γ2 | 0.21-0.40 nM[3] | Human recombinant |

| Agonist Efficacy | (relative to chlordiazepoxide) | |

| α1 subunit | 0.18[3] | Human recombinant |

| α3 subunit | 0.45[3] | Human recombinant |

| In Vivo Receptor Occupancy (Occ50) | 2.2 mg/kg (p.o.)[3] | Rat |

| Plasma EC50 for Occupancy | 115 ng/mL[3] | Rat |

Signaling Pathway

Mrk-409 enhances GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor. The binding of GABA to its receptor is potentiated in the presence of Mrk-409, leading to a greater influx of chloride ions.

Caption: Mrk-409's mechanism of action at the GABA-A receptor.

Experimental Protocols

Synthesis of Mrk-409

A detailed, step-by-step synthesis protocol for Mrk-409 is not publicly available. However, its synthesis has been described as being analogous to that of other triazolopyridazine derivatives.[1] A general scheme for the gram-scale synthesis has been published and is depicted below.[1]

Caption: General synthetic workflow for Mrk-409.

In Vivo [3H]Flumazenil Binding Assay for Receptor Occupancy

This assay was used to determine the in vivo occupancy of benzodiazepine binding sites on GABA-A receptors in the rat brain.[3]

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats were orally administered with Mrk-409 at various doses.

-

Radioligand Injection: At a specified time post-dosing, the rats were intravenously injected with [3H]flumazenil, a radiolabeled antagonist for the benzodiazepine binding site.

-

Brain Tissue Collection: After a set period to allow for radioligand distribution, the animals were euthanized, and their brains were rapidly removed and dissected.

-

Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., cortex, hippocampus) was measured using liquid scintillation counting.

-

Occupancy Calculation: Receptor occupancy was calculated by comparing the amount of [3H]flumazenil binding in Mrk-409-treated animals to that in vehicle-treated control animals. The Occ50, the dose required to achieve 50% receptor occupancy, was then determined.

Preclinical Assessment of Anxiolytic Activity

A variety of behavioral models in rodents and non-human primates were utilized to evaluate the anxiolytic-like effects of Mrk-409.[1][2]

Rodent Models:

-

Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

-

Fear-Potentiated Startle: In this model, an acoustic startle response is potentiated by a conditioned fear stimulus (e.g., a light previously paired with a footshock). Anxiolytics reduce the potentiation of the startle response.

-

Conditioned Suppression of Drinking (Vogel Conflict Test): Thirsty rats are trained to drink from a tube that occasionally delivers a mild electric shock. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.

Non-Human Primate Model:

-

Squirrel Monkey Conditioned Emotional Response: Monkeys are trained to press a lever for a food reward. A conditioned stimulus (e.g., a light) previously paired with a mild electric shock is presented, which suppresses lever pressing. Anxiolytics attenuate this suppression of behavior.[1]

Preclinical Assessment of Sedative Effects

The sedative properties of Mrk-409 were evaluated in preclinical models by observing overt signs of sedation and motor impairment.[2]

Methodology:

-

Observational Assessment: Animals were observed for signs of sedation, such as lethargy, ataxia, and loss of righting reflex.

-

Motor Function Tests:

-

Rotarod Test: The ability of a mouse or rat to remain on a rotating rod is measured. Sedative compounds impair performance on this task.

-

Chain-Pulling Assay: The ability of a rat to pull a weighted chain is assessed. Sedation can reduce the animal's motivation and ability to perform this task.[2]

-

Caption: Preclinical experimental workflow for Mrk-409.

Clinical Findings and Discontinuation

Despite the promising preclinical data suggesting a non-sedating anxiolytic profile, clinical trials in humans revealed that Mrk-409 produced significant sedation at a dose of 2 mg.[3] This sedative effect was observed at plasma concentrations and receptor occupancy levels that were predicted to be below the threshold for anxiolytic efficacy based on the preclinical models.[3] Human positron emission tomography (PET) studies confirmed that sedation occurred at very low levels of GABA-A receptor occupancy (<10%).[3] This unexpected discrepancy between preclinical and clinical findings led to the cessation of the clinical development of Mrk-409.[3]

Conclusion

Mrk-409 is a potent and subtype-selective partial agonist of the GABA-A receptor that showed considerable promise as a non-sedating anxiolytic in preclinical studies. However, the translation of these findings to humans was unsuccessful due to the emergence of sedative side effects at low doses. The case of Mrk-409 highlights the challenges in predicting the clinical effects of GABA-A receptor modulators from preclinical models and underscores the importance of careful dose-escalation studies in early clinical development. The extensive preclinical characterization of Mrk-409, as detailed in this guide, provides valuable data for researchers in the field of GABAergic modulation and serves as an important case study in translational pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MRK-409 - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Rise and Fall of a Non-Sedating Anxiolytic: A Technical History of Mrk-409 (MK-0343)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Mrk-409, also known as MK-0343, emerged from a focused drug discovery program at Merck Research Laboratories aimed at developing a novel anxiolytic agent devoid of the sedative effects that limit the utility of classical benzodiazepines. As a GABA-A receptor partial agonist with selectivity for α2, α3, and α5 subunits over the α1 subunit, Mrk-409 demonstrated a promising non-sedating anxiolytic profile in preclinical animal models. However, this potential was not realized in human clinical trials, where unexpected sedation at low doses led to the termination of its development. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical history of Mrk-409, offering valuable insights into the complexities of translating preclinical pharmacology to human outcomes in the pursuit of subtype-selective GABA-A receptor modulators.

Introduction: The Quest for a Better Anxiolytic

Anxiety disorders represent a significant global health burden, and for decades, benzodiazepines have been a mainstay of treatment. Their efficacy, however, is often accompanied by undesirable side effects, most notably sedation, cognitive impairment, and the potential for dependence and abuse. These adverse effects are largely attributed to the non-selective positive allosteric modulation of GABA-A receptors, particularly those containing the α1 subunit.

The discovery of distinct physiological roles for different GABA-A receptor subtypes opened a new avenue for targeted drug development. It was hypothesized that selective modulation of subtypes associated with anxiolysis (primarily α2 and α3) while sparing the subtype linked to sedation (α1) could yield a new generation of anxiolytics with an improved therapeutic window. It was within this scientific framework that Mrk-409 was conceived and developed.

Discovery and Rationale for Development

Mrk-409 was designed as a GABA-A receptor partial agonist with a specific subtype selectivity profile. The primary goal was to achieve significant agonist efficacy at the α2 and α3 subunits, believed to mediate the anxiolytic effects of benzodiazepines, while exhibiting minimal efficacy at the α1 subunit, which is strongly implicated in sedation.[1] This approach was intended to uncouple the desired anxiolytic activity from the dose-limiting sedative effects.

The chemical structure of Mrk-409, 7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[2][3][4]triazolo[4,3-b]pyridazine, was optimized to achieve high affinity for the benzodiazepine binding site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[2]

Preclinical Pharmacology

In Vitro Pharmacodynamics

Mrk-409 demonstrated high-affinity binding to human recombinant GABA-A receptors containing α1, α2, α3, and α5 subunits.[3][4] Crucially, while its binding affinity was comparable across these subtypes, its functional efficacy as a partial agonist varied, showing greater efficacy at the α3 subtype compared to the α1 subtype.[3][4]

Table 1: In Vitro Binding Affinities and Efficacy of Mrk-409

| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |

| α1 | 0.21 - 0.40 | 0.18 |

| α2 | 0.21 - 0.40 | Not explicitly stated, but partial agonist |

| α3 | 0.21 - 0.40 | 0.45 |

| α5 | 0.21 - 0.40 | Not explicitly stated, but partial agonist |

In Vivo Preclinical Studies

In preclinical animal models, Mrk-409 exhibited a profile consistent with a non-sedating anxiolytic.

3.2.1. Brain Receptor Occupancy

Mrk-409 readily penetrated the brain in rats and occupied the benzodiazepine binding site of GABA-A receptors.[3] In vivo [3H]flumazenil binding assays were used to determine the extent of receptor occupancy.[3]

Table 2: In Vivo Receptor Occupancy and Plasma Concentration of Mrk-409 in Rats

| Parameter | Value |

| Occ50 (p.o.) | 2.2 mg/kg |

| Plasma EC50 | 115 ng/mL |

Source:[3]

3.2.2. Anxiolytic-like Activity

Mrk-409 demonstrated anxiolytic-like effects in both unconditioned and conditioned models of anxiety in rodents and primates.[1][3] The minimum effective doses for these anxiolytic effects corresponded to receptor occupancies in the range of approximately 35% to 65%.[3][5]

3.2.3. Sedative Profile

In stark contrast to traditional benzodiazepines, Mrk-409 showed minimal overt signs of sedation in animal models at occupancies greater than 90%.[3] A modest sedative effect was only observed at a dose of 30 mg/kg, corresponding to a receptor occupancy of 99%.[5] This wide separation between anxiolytic efficacy and sedation was the cornerstone of its promising preclinical profile.

Clinical Development and Discontinuation

Despite the robust preclinical data, the development of Mrk-409 was halted due to unexpected findings in human clinical trials.

Human Safety and Tolerability Studies

In human volunteers, Mrk-409 produced pronounced sedation at a dose of 2 mg, leading to a maximal tolerated dose of only 1 mg.[3][4] This was a critical and unexpected departure from the preclinical observations.

Disconnect Between Preclinical and Clinical Findings

The 2 mg dose that caused sedation in humans corresponded to a maximum plasma concentration (Cmax) of 28 ng/mL.[3][4] This was significantly lower than the plasma EC50 of 115 ng/mL required for 50% receptor occupancy in rats, suggesting that sedation in humans was occurring at very low levels of GABA-A receptor occupancy.[3][4]

Human Positron Emission Tomography (PET) Studies

To further investigate this discrepancy, human positron emission tomography (PET) studies were conducted using [11C]flumazenil.[3][4] These studies revealed that a single 1 mg dose of Mrk-409 resulted in [11C]flumazenil uptake comparable to placebo, indicating that the occupancy of GABA-A receptor benzodiazepine binding sites was below the limit of detection (i.e., <10%).[3][4]

This confirmed that Mrk-409 was causing sedation in humans at doses corresponding to receptor occupancy levels far below those predicted from rodent models to be necessary for anxiolytic efficacy.[3] This translational failure ultimately led to the discontinuation of the development of Mrk-409.[3][4]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of the GABA-A receptor, the molecular target of Mrk-409.

References

- 1. Video: Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats [jove.com]

- 2. [18F]Fluoroethylflumazenil: a novel tracer for PET imaging of human benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPC - Analysis of [C-11]flumazenil [turkupetcentre.net]

- 4. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mrk-409: A GABA-A Receptor Partial Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mrk-409 (also known as MK-0343) is a subtype-selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Developed with the aim of producing anxiolytic effects without the sedative properties associated with full benzodiazepine agonists, Mrk-409 demonstrated a promising preclinical profile.[2] It exhibited high-affinity binding to several GABA-A receptor subtypes and showed preferential efficacy for the α3 subtype.[1] Despite successful preclinical trials in rodents and primates indicating anxiolytic activity with minimal sedation, human clinical trials revealed unexpected and pronounced sedative effects at low receptor occupancy levels.[2] This discrepancy ultimately led to the cessation of its clinical development.[1] This document provides a comprehensive technical overview of Mrk-409, including its binding affinity, efficacy, experimental protocols, and the signaling pathways involved.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[3] Its modulation is a key therapeutic strategy for anxiety disorders, epilepsy, and sleep disorders.[4] Classical benzodiazepines, which act as positive allosteric modulators of GABA-A receptors, are effective anxiolytics but are often accompanied by undesirable side effects such as sedation, amnesia, and dependence.[5][6] These side effects are largely attributed to their non-selective potentiation of GABA's effect at various GABA-A receptor subtypes, particularly the α1 subtype which is associated with sedation.[7]

The development of subtype-selective partial agonists like Mrk-409 was driven by the hypothesis that selective modulation of α2 and α3 subtypes could achieve anxiolysis without the sedative effects mediated by the α1 subtype.[5][8] Mrk-409 was designed to have lower efficacy at the α1 subtype while showing greater agonist efficacy at the α3 subtype, a profile predicted to be non-sedating.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for Mrk-409's interaction with human recombinant GABA-A receptors.

Table 1: Binding Affinity of Mrk-409 for Human GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 0.21 |

| α2β3γ2 | 0.24 |

| α3β3γ2 | 0.40 |

| α5β3γ2 | 0.33 |

Data sourced from Atack et al., 2011.[1]

Table 2: Efficacy of Mrk-409 at Human GABA-A Receptor Subtypes

| Receptor Subtype | Efficacy Relative to Chlordiazepoxide | Potentiation of GABA EC20-equivalent currents (%) |

| α1β3γ2 | 0.18 | 20 |

| α2β3γ2 | 0.23 | 36 |

| α3β3γ2 | 0.45 | 74 |

| α5β3γ2 | 0.18 | 26 |

Data sourced from Atack et al., 2011.[1][9]

Table 3: In Vivo Receptor Occupancy and Plasma Concentration in Rats

| Parameter | Value |

| Occ50 (in vivo [3H]flumazenil binding) | 2.2 mg/kg p.o. |

| Plasma EC50 for Occupancy | 115 ng/mL |

Data sourced from Atack et al., 2011.[1][2]

Signaling Pathway and Mechanism of Action

Mrk-409 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. It enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[3] As a partial agonist, its maximal effect is less than that of a full agonist like chlordiazepoxide.[1]

References

- 1. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Subtype selectivity of Mrk-409 for GABAA receptors

An In-depth Technical Guide on the Subtype Selectivity of Mrk-409 for GABA-A Receptors

Executive Summary

Mrk-409 (also known as MK-0343) is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, investigated for its potential as a non-sedating anxiolytic.[1][2] Its pharmacological profile is defined by its subtype selectivity, characterized by a comparable high binding affinity across α1, α2, α3, and α5-containing GABA-A receptors, but a notable functional preference for the α3 subtype.[3][4] This document provides a comprehensive technical overview of Mrk-409's subtype selectivity, detailing the quantitative binding and efficacy data, the experimental protocols used for their determination, and visual representations of key processes.

Quantitative Data Presentation: Subtype Selectivity Profile of Mrk-409

The subtype selectivity of Mrk-409 is not driven by differential binding affinity but rather by differential functional efficacy at the various α-subunit-containing GABA-A receptors.

Table 1: Binding Affinity of Mrk-409 for Human Recombinant GABA-A Receptor Subtypes

This table summarizes the equilibrium dissociation constants (Ki) of Mrk-409 at different GABA-A receptor subtypes expressed in human recombinant systems. The data indicates that Mrk-409 binds with similarly high affinity to the benzodiazepine site on α1, α2, α3, and α5-containing receptors.[1][3]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 0.21 - 0.40 |

| α2β3γ2 | 0.21 - 0.40 |

| α3β3γ2 | 0.21 - 0.40 |

| α5β3γ2 | 0.21 - 0.40 |

| Source: Data compiled from studies on human recombinant GABA-A receptors.[1][3] |

Table 2: Functional Efficacy of Mrk-409 at Human Recombinant GABA-A Receptor Subtypes

This table presents the functional efficacy of Mrk-409, measured as the potentiation of GABA-evoked currents. The data demonstrates that Mrk-409 has a significantly greater agonist effect at the α3 subtype compared to the α1, α2, and α5 subtypes.[4] Efficacy is expressed both as a percentage potentiation of the GABA EC₂₀ response and as a relative efficacy compared to the full agonist chlordiazepoxide.[1][4]

| Receptor Subtype | % Potentiation of GABA EC₂₀ Current | Efficacy Relative to Chlordiazepoxide |

| α1β3γ2 | 20% | 0.18 |

| α2β3γ2 | 36% | 0.23 |

| α3β3γ2 | 74% | 0.45 |

| α5β3γ2 | 26% | 0.18 |

| Source: Data from whole-cell patch-clamp electrophysiology on mouse L(tk-) cells stably expressing human recombinant GABA-A receptors.[1][4] |

Experimental Protocols

The determination of a compound's GABA-A receptor subtype selectivity involves two primary experimental approaches: radioligand binding assays to quantify binding affinity and electrophysiological assays to measure functional modulation.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity of a test compound like Mrk-409 for specific GABA-A receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of Mrk-409 at α1, α2, α3, and α5-containing GABA-A receptors.

Methodology:

-

Receptor Preparation:

-

Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, transfected to express specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).[5][6]

-

Culture the cells and harvest them. Prepare cell membrane homogenates by centrifugation.[7][8] The final membrane preparation is resuspended in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, incubate the cell membrane preparation (containing a specific receptor subtype) with a fixed concentration of a suitable radioligand that targets the benzodiazepine site, such as [³H]flumazenil.[1][3]

-

Add varying concentrations of unlabeled Mrk-409 to compete with the radioligand for binding to the receptor.[9]

-

For each concentration, include wells to measure total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-radiolabeled competitor, like diazepam).

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[7]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C), separating the receptor-bound radioligand from the free radioligand.[8][9]

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Mrk-409 concentration to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of Mrk-409 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Determining Functional Efficacy

This protocol describes the use of whole-cell voltage-clamp to measure the functional potentiation of GABA-induced chloride currents by Mrk-409.

Objective: To determine the potency (EC₅₀) and maximal efficacy (Emax) of Mrk-409 at specific GABA-A receptor subtypes.

Methodology:

-

Cell Preparation:

-

Electrophysiological Recording:

-

Secure a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Establish a whole-cell patch-clamp configuration on a single transfected cell.

-

Clamp the membrane potential at a fixed holding potential, typically -70 mV.[6]

-

-

Drug Application:

-

Apply a submaximal concentration of GABA (typically the EC₂₀, the concentration that elicits 20% of the maximal response) to the cell to establish a stable baseline inward chloride current.[4]

-

Following baseline establishment, co-apply the same concentration of GABA along with varying concentrations of Mrk-409.

-

Measure the amplitude of the potentiated GABA-evoked current at each Mrk-409 concentration.

-

-

Data Analysis:

-

Calculate the percentage potentiation of the GABA current for each concentration of Mrk-409 relative to the baseline GABA response.

-

Plot the percentage potentiation against the logarithm of the Mrk-409 concentration and fit the data with a sigmoidal dose-response curve to determine the EC₅₀ and the maximal potentiation (Emax).

-

To determine relative efficacy, compare the maximal potentiation achieved by Mrk-409 to that of a reference full agonist, such as chlordiazepoxide, tested on the same receptor subtype.[1][4]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the key experimental and logical processes involved in characterizing Mrk-409.

Caption: GABA-A receptor signaling pathway with Mrk-409 as a positive allosteric modulator (PAM).

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the whole-cell patch-clamp electrophysiology assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Pharmacological Profile of MK-0343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0343, also known as MRK-409, is a subtype-selective partial agonist of the γ-aminobutyric acid type A (GABAA) receptor. Developed with the therapeutic goal of achieving anxiolysis with a reduced sedative profile compared to non-selective benzodiazepines, MK-0343 exhibits a distinct pharmacological profile characterized by its preferential efficacy at α2 and α3 subunits of the GABAA receptor. While preclinical studies in rodent and primate models demonstrated a promising non-sedating anxiolytic effect, clinical trials in humans revealed dose-limiting sedation, ultimately leading to the cessation of its development. This technical guide provides a comprehensive overview of the pharmacological profile of MK-0343, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the key experimental protocols used in its evaluation.

Mechanism of Action

MK-0343 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1][2] Unlike classical benzodiazepines that are full agonists at various α subunits, MK-0343 is a partial agonist with greater efficacy at the α2 and α3 subunits compared to the α1 subunit.[3][4] The α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant effects. This subtype selectivity was the basis for the hypothesis that MK-0343 could provide anxiolysis with diminished sedative side effects.[3][4]

Signaling Pathway

The binding of MK-0343 to the benzodiazepine site on the GABAA receptor enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.

Pharmacological Data

Binding Affinity and Efficacy

MK-0343 demonstrates high affinity for various GABAA receptor α subunits, with a notable preference in agonist efficacy for the α3 subunit over the α1 subunit.

| Receptor Subtype | Ki (nM) | Relative Efficacy (vs. Chlordiazepoxide) |

| α1β3γ2 | 0.22 | 0.18 |

| α2β3γ2 | 0.40 | - |

| α3β3γ2 | 0.21 | 0.45 |

| α5β3γ2 | 0.23 | - |

| Table 1: In vitro binding affinity (Ki) and relative agonist efficacy of MK-0343 at human recombinant GABAA receptors.[5][6][7] |

Preclinical Pharmacokinetics and Pharmacodynamics

In vivo studies in rats established the brain penetration and receptor occupancy of MK-0343.

| Parameter | Value | Species |

| Occ50 (p.o.) | 2.2 mg/kg | Rat |

| Plasma EC50 | 115 ng/mL | Rat |

| Table 2: In vivo receptor occupancy and plasma concentration of MK-0343 in rats.[5][8][9] |

Preclinical behavioral models in rodents and primates indicated an anxiolytic-like effect at doses that did not produce significant sedation.[5] Anxiolytic activity was observed at receptor occupancies ranging from approximately 35% to 65%, with minimal sedation seen at occupancies greater than 90%.[5][8]

Human Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy male volunteers revealed a dose-dependent pharmacokinetic profile.

| Dose | Cmax (ng/mL) |

| 0.25 mg | ~3.5 |

| 0.75 mg | ~9 |

| 1 mg | - |

| 2 mg | 28 |

| Table 3: Peak plasma concentrations (Cmax) of MK-0343 in humans following single oral doses.[5][10] |

Despite the promising preclinical profile, MK-0343 induced pronounced sedation in humans at a 2 mg dose, which was determined to be the maximal tolerated dose.[5][8] This sedative effect occurred at a Cmax of 28 ng/mL, corresponding to a receptor occupancy of less than 10%, a level significantly lower than that required for anxiolytic effects in animal models.[5] This unexpected sedative effect in humans led to the discontinuation of its clinical development.[5]

Experimental Protocols

In Vitro GABAA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of MK-0343 for different human recombinant GABAA receptor subtypes.

Methodology:

-

Cell Culture: Mouse L(tk-) fibroblast cell lines stably expressing human α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2 GABAA receptors are cultured in Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Membrane Preparation: Cells are harvested and homogenized in a Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Binding Assay: Cell membranes are incubated with a radioligand, such as [3H]flumazenil, and varying concentrations of the test compound (MK-0343).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo [3H]Flumazenil Binding Assay for Receptor Occupancy in Rats

Objective: To determine the in vivo occupancy of GABAA receptors by MK-0343 in the rat brain.

Methodology:

-

Animal Dosing: Rats are administered MK-0343 orally at various doses.

-

Radioligand Injection: At a specified time after drug administration, a tracer dose of [3H]flumazenil is injected intravenously.

-

Brain Tissue Collection: After a short distribution phase of the radioligand, the animals are euthanized, and their brains are rapidly removed and dissected.

-

Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.

-

Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding of [3H]flumazenil in the drug-treated animals to that in vehicle-treated control animals. The dose that produces 50% occupancy (Occ50) is then determined.[6]

Conditioned Emotional Response (CER) Assay in Squirrel Monkeys

Objective: To assess the anxiolytic-like effects of MK-0343 in a primate model.

Methodology:

-

Training: Squirrel monkeys are trained to press a lever for a food reward. Subsequently, a neutral stimulus (e.g., a light or tone) is paired with a mild, unavoidable electric shock. This conditioning leads to the suppression of lever pressing in the presence of the conditioned stimulus.

-

Drug Administration: MK-0343 or a vehicle is administered to the trained monkeys prior to the test session.

-

Testing: The monkeys are placed in the experimental chamber, and the conditioned stimulus is presented. The rate of lever pressing during the presentation of the conditioned stimulus is measured.

-

Data Analysis: An anxiolytic-like effect is indicated by an increase in the rate of lever pressing during the presentation of the conditioned stimulus in the drug-treated group compared to the vehicle-treated group.

Experimental Workflow Example

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Mrk-409: A Preclinical Non-Sedating Anxiolytic with Translational Challenges

An In-depth Technical Review of a GABAA Receptor Subtype-Selective Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mrk-409 (also known as MK-0343), a triazolopyridazine that was investigated for its potential as a non-sedating anxiolytic. Mrk-409 acts as a subtype-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. While demonstrating a promising anxiolytic profile without sedation in preclinical animal models, its development was ultimately halted due to unexpected sedative effects in humans at low receptor occupancy levels. This document details the pharmacodynamics, preclinical efficacy, and the critical translational disconnect that characterized the development of Mrk-409.

Pharmacodynamics

Mrk-409 is a nonbenzodiazepine that positively modulates GABAA receptors.[1] It exhibits high affinity for multiple GABAA receptor subtypes containing α1, α2, α3, and α5 subunits.[2][3][4][5] Its mechanism as a partial agonist means it produces a submaximal response compared to full agonists like chlordiazepoxide. Notably, Mrk-409 displays greater agonist efficacy at the α3 subtype compared to the α1 subtype, which was hypothesized to contribute to its non-sedating anxiolytic profile in preclinical models.[2][3][4][5][6][7]

Receptor Binding Affinity and Efficacy

The following tables summarize the in vitro binding affinities and relative agonist efficacies of Mrk-409 at various human recombinant GABAA receptor subtypes.

| Receptor Subtype | Binding Affinity (nM) |

| α1 | 0.21 - 0.40 |

| α2 | 0.21 - 0.40 |

| α3 | 0.21 - 0.40 |

| α5 | 0.21 - 0.40 |

| Data compiled from multiple sources.[2][3][4][5] |

| Receptor Subtype | Relative Efficacy (vs. Chlordiazepoxide = 1.0) |

| α1 | 0.18[2][7][8] |

| α2 | 0.23[7][8] |

| α3 | 0.45[2][7][8] |

| α5 | 0.18[7][8] |

Signaling Pathway

Mrk-409, by acting as a positive allosteric modulator at the benzodiazepine site of GABAA receptors, enhances the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which is the basis for its anxiolytic effects.

Preclinical Evaluation

In preclinical studies involving rodents and non-human primates, Mrk-409 demonstrated a clear anxiolytic-like profile in various behavioral models.[2][8] A key finding from these studies was the significant separation between the doses required for anxiolytic effects and those causing sedation.

Brain Penetration and Receptor Occupancy

Mrk-409 readily penetrates the brain in rats.[2][6][9] In vivo studies using [3H]flumazenil binding assays determined the receptor occupancy of Mrk-409.

| Species | Route | Occ50 | Plasma EC50 |

| Rat | p.o. | 2.2 mg/kg | 115 ng/mL |

| Occ50 is the dose required to achieve 50% receptor occupancy.[6][9] |

Dose-dependent occupancy was observed, with a 3 mg/kg oral dose in rats resulting in approximately 77% occupancy at 1 hour and 36% at 6 hours post-administration.[4][10]

References

- 1. MRK-409 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MK-0343 (MRK-409) | α2/α3 GABAAR agonist | Probechem Biochemicals [probechem.com]

- 7. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

In-Vitro Characterization of Mrk-409: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in-vitro characterization of Mrk-409 (also known as MK-0343), a selective partial agonist for the GABAA receptor.[1] The data and protocols presented are collated from key preclinical studies to serve as a technical resource for professionals in the field of neuroscience and drug development.

Quantitative Pharmacodynamic Profile

Mrk-409 is a high-affinity, non-benzodiazepine partial agonist that binds to the benzodiazepine site of GABAA receptors.[1][2] Its in-vitro characteristics have been defined through a series of binding and functional assays, which are summarized below.

Binding Affinity

Mrk-409 demonstrates comparable high-affinity binding across multiple α-subunits of the human recombinant GABAA receptor.

Table 1: Binding Affinity of Mrk-409 for Human GABAA Receptor Subtypes

| GABAA Receptor Subunit | Binding Affinity (Kᵢ, nM) |

| α1βγ2 | 0.21 - 0.40 |

| α2βγ2 | 0.21 - 0.40 |

| α3βγ2 | 0.21 - 0.40 |

| α5βγ2 | 0.21 - 0.40 |

Source: Data compiled from preclinical studies.[2][3]

Functional Efficacy

The functional activity of Mrk-409 was evaluated via its ability to potentiate GABA-induced currents. The compound exhibits a distinct efficacy profile, with greater agonist activity at the α3 subtype compared to other subtypes.

Table 2: Functional Efficacy of Mrk-409 at Human GABAA Receptor Subtypes

| GABAA Receptor Subunit | Potentiation of GABA EC₂₀ Current | Efficacy Relative to Chlordiazepoxide |

| α1β3γ2 | 20% | 0.18 |

| α2β3γ2 | 36% | 0.23 |

| α3β3γ2 | 74% | 0.45 |

| α5β3γ2 | 26% | 0.18 |

Source: Data from whole-cell patch clamp electrophysiology studies.[2][3][4]

In-Vivo Occupancy and Plasma Concentration (Preclinical)

While this document focuses on in-vitro characterization, key in-vivo data from rat models are provided for context, as they are directly derived from the compound's binding characteristics.

Table 3: In-Vivo Receptor Occupancy and Plasma EC₅₀ of Mrk-409 in Rats

| Parameter | Value |

| Receptor Occupancy (Occ₅₀) | 2.2 mg/kg (p.o.) |

| Plasma Concentration (EC₅₀) for Occupancy | 115 ng/mL |

Source: Data from in-vivo [³H]flumazenil binding assays.[2][3][5]

Mechanism of Action and Signaling Pathway

Mrk-409 acts as a positive allosteric modulator of the GABAA receptor.[6] Binding of Mrk-409 to the benzodiazepine site enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. The preferential efficacy of Mrk-409 for the α3-containing GABAA receptors was hypothesized to produce anxiolytic effects with minimal sedation.[2][3]

Caption: GABAA receptor signaling pathway modulated by Mrk-409.

Experimental Protocols

The characterization of Mrk-409 involved standard and specialized pharmacological assays. The methodologies for the key experiments are detailed below.

General Workflow for In-Vitro Characterization

The logical progression of in-vitro assays is critical for building a comprehensive pharmacological profile. The workflow typically begins with binding assays to determine affinity, followed by functional assays to establish efficacy and mechanism of action.

Caption: Standard workflow for in-vitro compound characterization.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of Mrk-409 for various GABAA receptor subtypes.

-

Cell Lines: HEK293 or L(tk-) cells stably transfected with cDNA encoding specific human GABAA receptor α (1, 2, 3, or 5), β, and γ subunits.[7]

-

Radioligand: [³H]flumazenil, a high-affinity benzodiazepine site antagonist.

-

Protocol Outline:

-

Membrane Preparation: Homogenize transfected cells and prepare a crude membrane fraction via centrifugation.

-

Incubation: Incubate cell membranes with a fixed concentration of [³H]flumazenil and varying concentrations of the test compound (Mrk-409).

-

Separation: Separate bound from free radioligand rapidly by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., diazepam). Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures ion flow across the cell membrane in response to receptor activation, allowing for the determination of compound efficacy and potency.

-

Objective: To measure the ability of Mrk-409 to modulate GABA-activated chloride currents.[4]

-

Cell Lines: Mouse fibroblast L(tk-) cells stably expressing human recombinant α(1, 2, 3, or 5)β3γ2 GABAA receptors.[4]

-

Protocol Outline:

-

Cell Preparation: Plate cells on glass coverslips for recording. Induce receptor expression if necessary (e.g., with dexamethasone for inducible promoters).[8]

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external recording solution.

-

Patching: Form a high-resistance (giga-ohm) seal between a glass micropipette filled with internal solution and the membrane of a single cell. Rupture the membrane patch to achieve the whole-cell configuration.

-

Drug Application: Apply a baseline concentration of GABA (typically the EC₂₀) to elicit a submaximal current. Co-apply the GABA EC₂₀ with varying concentrations of Mrk-409.

-

Data Acquisition: Record membrane currents using an amplifier. Measure the peak current amplitude in response to each drug application.

-

Data Analysis: Express the potentiation of the GABA current by Mrk-409 as a percentage increase over the baseline GABA response. For efficacy determination, compare the maximal potentiation by Mrk-409 to that of a full agonist like chlordiazepoxide.[4]

-

Summary and Conclusion

The in-vitro characterization of Mrk-409 reveals it to be a high-affinity partial agonist at the benzodiazepine site of GABAA receptors.[1][2][3] It displays notable functional selectivity, with significantly higher efficacy at the α3-containing receptor subtype compared to α1, α2, and α5 subtypes.[2][4] This profile suggested a potential therapeutic window for anxiolysis without the sedation typically associated with non-selective GABAA agonists. However, despite the promising preclinical in-vitro and in-vivo profile, the development of Mrk-409 was halted because it produced significant sedation in humans at low doses and receptor occupancy levels, indicating that the preclinical non-sedating anxiolytic profile did not translate to the clinic.[2][3] This case underscores the challenges of translating preclinical pharmacology to human clinical outcomes.

References

- 1. MRK-409 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Mrk-409: A Technical Whitepaper on its Interaction with the Benzodiazepine Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mrk-409 (also known as MK-0343) is a non-benzodiazepine partial agonist that acts at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Developed with the goal of creating a non-sedating anxiolytic, Mrk-409 exhibits a unique pharmacological profile characterized by high affinity for multiple GABAA receptor α subunits and functional selectivity, with greater agonist efficacy at the α3 subtype compared to the α1 subtype.[1][2] Preclinical studies in animal models demonstrated promising anxiolytic effects without the sedative properties commonly associated with full benzodiazepine agonists. However, clinical trials in humans revealed unexpected sedative effects at low levels of receptor occupancy, ultimately leading to the discontinuation of its development.[2][3] This technical guide provides a comprehensive overview of Mrk-409, its interaction with the benzodiazepine binding site, and the key experimental findings that defined its pharmacological character.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[4] The receptor is a pentameric structure composed of various subunits, with the most common isoform in the brain consisting of α, β, and γ subunits. The benzodiazepine binding site is located at the interface of the α and γ subunits.[4] Ligands that bind to this site can allosterically modulate the receptor's response to GABA. Full agonists, like diazepam, produce strong anxiolytic, sedative, anticonvulsant, and myorelaxant effects. The development of subtype-selective compounds that preferentially target specific α subunits has been a major focus of drug discovery, with the aim of separating the desired anxiolytic effects from the undesirable sedative effects. It is generally accepted that activity at the α1 subunit is primarily responsible for sedation, while modulation of α2 and α3 subunits is associated with anxiolysis. Mrk-409 was designed as an α1-sparing compound to achieve this separation of effects.

Chemical Properties

-

IUPAC Name: 7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1][2][5]triazolo[4,3-b]pyridazine[1]

-

Chemical Formula: C22H20F2N8O

Quantitative Data

In Vitro Binding Affinity and Functional Efficacy

The interaction of Mrk-409 with various human recombinant GABAA receptor subtypes was characterized through radioligand binding assays and electrophysiological studies. The following tables summarize the key quantitative findings.

| Receptor Subtype | Binding Affinity (Ki, nM)[2][3] |

| α1β3γ2 | 0.21 |

| α2β3γ2 | 0.33 |

| α3β3γ2 | 0.40 |

| α5β3γ2 | 0.28 |

Table 1: In Vitro Binding Affinity of Mrk-409 for Human GABAA Receptor Subtypes.

| Receptor Subtype | Efficacy (% of Chlordiazepoxide)[2][3] |

| α1β3γ2 | 18% |

| α2β3γ2 | 23% |

| α3β3γ2 | 45% |

| α5β3γ2 | 18% |

Table 2: Functional Efficacy of Mrk-409 at Human GABAA Receptor Subtypes.

In Vivo Receptor Occupancy in Rats

The in vivo occupancy of the benzodiazepine binding site by Mrk-409 in rats was determined using [3H]flumazenil.

| Parameter | Value |

| Occ50 (p.o.) | 2.2 mg/kg[2][6] |

| Plasma EC50 | 115 ng/mL[2][6] |

Table 3: In Vivo Receptor Occupancy of Mrk-409 in Rats.

Signaling Pathway and Mechanism of Action

Mrk-409 acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies its pharmacological effects.

GABAergic signaling pathway modulated by Mrk-409.

Experimental Protocols

Radioligand Binding Assay (In Vitro)

This protocol outlines the general procedure for determining the binding affinity of Mrk-409 for different GABAA receptor subtypes.

-

Receptor Source: Membranes from cell lines (e.g., L(tk-) cells) stably expressing specific human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [3H]flumazenil, a benzodiazepine site antagonist.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Procedure:

-

Incubate receptor membranes with a fixed concentration of [3H]flumazenil and varying concentrations of Mrk-409.

-

Incubations are typically carried out at 0-4°C for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Total binding: Radioactivity bound in the absence of any competing ligand.

-

Non-specific binding: Radioactivity bound in the presence of a high concentration of a non-labeled benzodiazepine (e.g., diazepam) to saturate all specific binding sites.

-

Specific binding: Calculated as total binding minus non-specific binding.

-

The concentration of Mrk-409 that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional efficacy of Mrk-409 at different GABAA receptor subtypes.

-

Cell Preparation: L(tk-) cells stably expressing human recombinant GABAA receptor subtypes are cultured on coverslips.

-

Recording Configuration: Whole-cell voltage-clamp mode.

-

Solutions:

-

External solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

Internal (pipette) solution: Contains ions that mimic the intracellular environment (e.g., CsCl, MgCl2, EGTA, HEPES).

-

-

Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

GABA is applied to the cell to elicit a baseline chloride current.

-

Mrk-409 is co-applied with GABA to measure the potentiation of the GABA-evoked current.

-

-

Data Analysis: The increase in the amplitude of the GABA-evoked current in the presence of Mrk-409 is measured and expressed as a percentage of the maximal response to a full agonist like chlordiazepoxide.

Behavioral Assays in Rodents

This test is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

-

Procedure:

-

Rodents are administered Mrk-409 or vehicle.

-

After a set pre-treatment time, the animal is placed in the center of the maze.

-

The animal is allowed to freely explore the maze for a defined period (e.g., 5 minutes).

-

Behavior is recorded and analyzed for time spent in and entries into the open and closed arms.

-

-

Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

This model assesses conditioned fear and the anxiolytic effects of drugs.

-